molecular formula C12H17NOS B13837669 N-(2-(Methylthio)phenyl)pivalamide

N-(2-(Methylthio)phenyl)pivalamide

Cat. No.: B13837669
M. Wt: 223.34 g/mol
InChI Key: VXHHLWMZOSHXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Methylthio)phenyl)pivalamide is a chemical compound with the molecular formula C12H17NOS It is characterized by the presence of a pivalamide group attached to a phenyl ring substituted with a methylthio group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Methylthio)phenyl)pivalamide typically involves the reaction of 2-(methylthio)aniline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Methylthio)phenyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides or thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-(Methylthio)phenyl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Methylthio)phenyl)pivalamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Methylthio)phenyl)acetamide
  • N-(2-(Methylthio)phenyl)propionamide
  • N-(2-(Methylthio)phenyl)butyramide

Uniqueness

N-(2-(Methylthio)phenyl)pivalamide is unique due to the presence of the pivalamide group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2,2-dimethyl-N-(2-methylsulfanylphenyl)propanamide

InChI

InChI=1S/C12H17NOS/c1-12(2,3)11(14)13-9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14)

InChI Key

VXHHLWMZOSHXNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.